2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of 445.6 g/mol. The compound is classified as a thieno[3,2-d]pyrimidine derivative, which indicates its structural relationship to both thieno and pyrimidine chemical families.
The synthesis of 2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves several steps that typically include the formation of the thieno[3,2-d]pyrimidine core followed by functionalization to introduce the tetrahydrofuran and acetamide moieties.
Technical details regarding reaction conditions such as temperature, solvents used, and catalysts are crucial for optimizing yields and purity.
The molecular structure of 2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide can be described as follows:
InChI=1S/C22H27N3O3S2/c1-13-7-14(2)9-16(8-13)25-21(27)20-18(10-15(3)30-20)24-22(25)29-12-19(26)23-11-17-5-4-6-28-17/h7-9,15,17H,4-6,10-12H2,1-3H3,(H,23,26).The structure includes multiple functional groups that contribute to its chemical properties and biological activity.
The compound can participate in various chemical reactions due to its functional groups:
Technical details such as reaction mechanisms and kinetics would require rigorous experimental investigation.
The physical and chemical properties of 2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.6 g/mol |
| Purity | Typically 95% |
| Solubility | Not specified |
Further studies would provide detailed insights into melting point, boiling point, density, and solubility characteristics.
This compound has potential applications in various scientific fields:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7